![molecular formula C11H6Br2N2S B11772293 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of bromine atoms in the thiophene ring and the benzo[d]imidazole core makes this compound particularly interesting for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of 4,5-dibromothiophene-2-carboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Coupling Reactions: Palladium catalysts such as Pd(PPh₃)₄ are used along with bases like triethylamine (Et₃N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromine atoms in the thiophene ring may enhance its binding affinity to these targets, thereby increasing its potency. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids
- 2-(4,5-Phenyl-1H-imidazole-2-yl)-phenol
Uniqueness
2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of bromine atoms in the thiophene ring, which imparts distinct chemical and biological properties. This makes it more reactive in substitution reactions and potentially more potent in biological applications compared to similar compounds without bromine atoms.
Eigenschaften
Molekularformel |
C11H6Br2N2S |
|---|---|
Molekulargewicht |
358.05 g/mol |
IUPAC-Name |
2-(4,5-dibromothiophen-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H6Br2N2S/c12-6-5-9(16-10(6)13)11-14-7-3-1-2-4-8(7)15-11/h1-5H,(H,14,15) |
InChI-Schlüssel |
WNRVUPOOVYVKQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(S3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


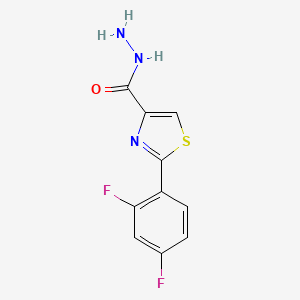
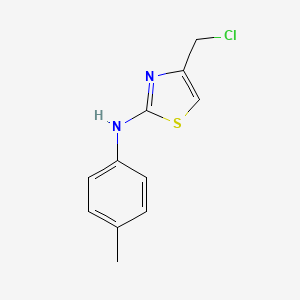


![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)

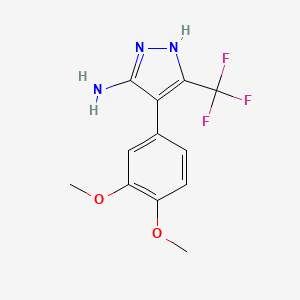

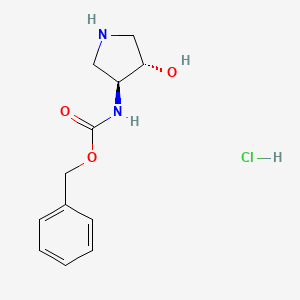
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11772247.png)
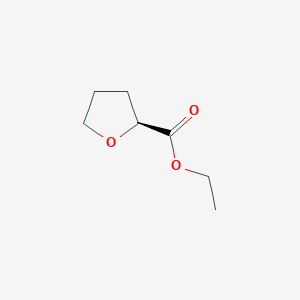
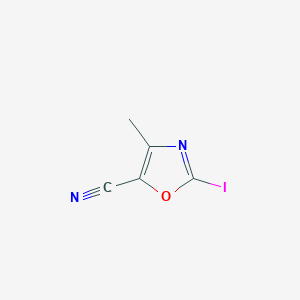
![4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11772258.png)

